Di-tert-butyl(thiophen-2-yl)phosphane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21PS |
|---|---|
Molecular Weight |
228.34 g/mol |
IUPAC Name |
ditert-butyl(thiophen-2-yl)phosphane |
InChI |
InChI=1S/C12H21PS/c1-11(2,3)13(12(4,5)6)10-8-7-9-14-10/h7-9H,1-6H3 |
InChI Key |
LIIFRXXEEHBPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CS1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Di Tert Butyl Thiophen 2 Yl Phosphane and Its Analogues
General Approaches for Tertiary Phosphine (B1218219) Synthesis
The construction of tertiary phosphines, characterized by a trivalent phosphorus atom bonded to three organic substituents, is a cornerstone of organophosphorus chemistry. These compounds are critical as ligands in catalysis and as intermediates in organic synthesis. nih.gov Several general methods have been established for the formation of the crucial phosphorus-carbon (P-C) bond.
Grignard Reagent-Mediated P-C Bond Formation
A foundational and widely utilized method for synthesizing tertiary phosphines involves the reaction of phosphorus halides, most commonly phosphorus trichloride (B1173362) (PCl₃), with organomagnesium compounds, known as Grignard reagents. wikipedia.orggoogle.com This reaction proceeds via nucleophilic substitution, where the carbanionic portion of the Grignard reagent displaces the halide atoms on the phosphorus center. wikipedia.org
The synthesis of symmetrical trialkyl or triaryl phosphines is straightforward, typically involving the addition of at least three equivalents of the Grignard reagent to PCl₃. wikipedia.org However, the synthesis of unsymmetrical tertiary phosphines (PRR'R''), including those with a single thiophene (B33073) moiety, requires a more controlled, stepwise approach. This can be achieved by starting with less substituted phosphorus halides, such as dichlorophenylphosphine (B166023) (PhPCl₂). nih.gov For instance, reacting PhPCl₂ with one equivalent of a specific Grignard reagent, followed by a second, different Grignard reagent, allows for the sequential introduction of distinct organic groups. nih.gov
Despite its utility, this method can be challenging, particularly when dealing with sterically hindered groups. The synthesis of tri-tert-butylphosphine, for example, is notoriously difficult using this approach, often halting at the di-substituted stage (P(t-Bu)₂Cl) even with an excess of the Grignard reagent due to steric hindrance. nih.gov To overcome this, more reactive organolithium reagents are sometimes employed in place of Grignard reagents for the final substitution step. nih.gov
Recent advancements have focused on creating unsymmetrical tertiary phosphine oxides from phosphonic acid dithioesters. acs.orgacs.org This method allows for the sequential and controlled addition of two different Grignard reagents, offering a high-yield pathway to complex phosphine oxides which can subsequently be reduced to the corresponding phosphines. acs.org
Table 1: Synthesis of Mixed Tertiary Phosphines using Grignard Reagents
This table is interactive. Click on the headers to sort.
| Starting Material | Grignard Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Dichlorophenylphosphine | Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52 | nih.gov |
| Dichlorophenylphosphine | p-Methoxyphenylmagnesium bromide | Bis(p-methoxyphenyl)phenylphosphine | Good | nih.gov |
| Phosphonic acid dithioesters | o-Tolylmagnesium bromide, then n-Butylmagnesium chloride | (o-Tolyl)(n-butyl)phenylphosphine oxide | High | acs.org |
Hydrophosphination Reactions for Alkene Functionalization
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond (alkene or alkyne), is an atom-economical method for forming P-C bonds. wikipedia.orguvm.edu This reaction can be catalyzed by various means, including bases, radical initiators, or transition metal complexes. wikipedia.org
Metal-catalyzed hydrophosphination has been extensively researched, with catalysts based on late transition metals like platinum and nickel, as well as early transition metals and lanthanides. wikipedia.orgnih.gov The mechanism often involves the oxidative addition of the P-H bond to the metal center, followed by insertion of the alkene into either the metal-hydride (M-H) or metal-phosphido (M-P) bond. wikipedia.orgnih.gov Reductive elimination then releases the functionalized phosphine product. wikipedia.org Some platinum-catalyzed systems are proposed to proceed via a Michael-type addition mechanism, where a nucleophilic metal-phosphido complex attacks the activated alkene. acs.org
Free-radical hydrophosphination is a commercially important method, particularly for producing simple trialkylphosphines like tributylphosphine (B147548). wikipedia.org This process is typically initiated by agents like AIBN or UV irradiation and proceeds through a radical chain mechanism. wikipedia.org
C-P Cross-Coupling Strategies, including Nickel-Catalyzed Variants
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming P-C bonds. While palladium has been widely used, nickel catalysis has emerged as a cost-effective and highly effective alternative. nih.gov Nickel-catalyzed C-P cross-coupling reactions can utilize a broad range of substrates, including aryl halides (chlorides, bromides, iodides), tosylates, and alcohol derivatives, coupling them with various phosphorus sources like secondary phosphines (R₂PH) or their corresponding oxides (R₂P(O)H). nih.govacs.orgrsc.orgresearchgate.net
A significant advantage of nickel catalysis is its ability to effectively activate more abundant and less expensive aryl chlorides. nih.govrsc.org These reactions are typically performed in the presence of a nickel salt (e.g., Ni(cod)₂ or NiCl₂), a ligand (often a phosphine or N-heterocyclic carbene), and a base. acs.orgresearchgate.net The mechanism can vary, but a common pathway involves the Ni(0)/Ni(II) catalytic cycle. More recently, a Ni(I)/Ni(III) pathway has been identified in asymmetric C-P cross-coupling reactions, which can proceed without external reductants or light irradiation. researchgate.net
These methods provide a direct route to arylphosphines and their oxides with high efficiency and functional group tolerance. acs.orgrsc.orgresearchgate.net
Table 2: Examples of Nickel-Catalyzed C-P Cross-Coupling Reactions
This table is interactive. Click on the headers to sort.
| Carbon Electrophile | Phosphorus Nucleophile | Catalyst/Ligand | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Naphthyl pivalate | Diphenylphosphine | Ni(cod)₂ / dcype | Triarylphosphine | 89-95 | acs.org |
| Aryl Chloride | Diphenylphosphine oxide | Ni(cod)₂ / dppf | Triarylphosphine oxide | High | rsc.org |
| Heteroaryl Tosylate | Diphenylphosphine oxide | Ni(cod)₂ / L3* | Heteroaryl phosphine oxide | Good to High | researchgate.net |
| Heteroaryl Halide | Secondary phosphine oxide | Ni(II) / Chiral Ligand | Chiral tertiary phosphine oxide | 42-97 | researchgate.net |
*L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine
Specific Routes for Thiophene-Functionalized Phosphines
The synthesis of phosphines bearing a thiophene ring, such as Di-tert-butyl(thiophen-2-yl)phosphane, requires methods that can selectively introduce the thienyl group onto the phosphorus atom.
Introduction of the Thiophene Moiety via Organolithium Intermediates
Organolithium reagents are highly reactive nucleophiles frequently used in P-C bond formation, often when Grignard reagents are not reactive enough. wikipedia.orgnih.gov For the synthesis of thiophene-functionalized phosphines, a key strategy involves the generation of a thienyllithium intermediate. This is typically achieved through halogen-metal exchange, where a bromothiophene is treated with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures. chemistryviews.orgpsu.edu
The resulting 2-thienyllithium (B1198063) is a potent nucleophile that can readily react with an appropriate electrophilic phosphorus source, such as di-tert-butylchlorophosphine (B1329828) ((t-Bu)₂PCl), to form the desired this compound. The high reactivity of organolithium compounds generally ensures good conversion, even with sterically demanding substrates. nih.gov
An alternative approach involves the direct deprotonation (metalation) of thiophene at the C2 position, which is the most acidic site, using a strong base like n-BuLi, often in the presence of an additive like tetramethylethylenediamine (TMEDA). uniurb.it This generates the 2-thienyllithium intermediate in situ, which can then be trapped with the chlorophosphine. Care must be taken, as organolithium reagents can sometimes induce ring-opening in certain substituted or fused thiophene systems. researchgate.net
Strategies for the Preparation of P-Chiral Phosphines Incorporating Thiophene
The synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, is a significant challenge in synthetic chemistry. nih.gov These compounds are highly valuable as ligands in asymmetric catalysis. nih.gov Creating a P-chiral phosphine that includes a thiophene moiety requires stereocontrolled synthetic routes.
One effective strategy relies on the use of phosphine-borane complexes as intermediates. nih.gov Secondary phosphine-boranes can be deprotonated to form a lithium phosphide-borane, which then undergoes a stereospecific substitution reaction with an electrophile. For a thiophene-containing ligand, this could involve reacting a chiral secondary phosphine-borane with a thiophene-based electrophile or, conversely, reacting a thienyl-containing secondary phosphine-borane with an alkyl halide. nih.govrsc.org
Palladium-catalyzed C-P coupling reactions have also been successfully applied to the synthesis of P-chiral phosphines. rsc.org Enantiopure secondary phosphine-boranes can be coupled with aryl or heteroaryl halides, including bromothiophene, to produce P-chiral tertiary phosphine-boranes with high enantiomeric excess. The borane (B79455) protecting group can then be removed to yield the free phosphine. rsc.org
Another approach involves the synthesis of chiral monothiophenes that already contain a stereogenic phosphorus atom. nih.gov This has been demonstrated in the preparation of monomers for chiral polythiophenes, where a phosphine oxide moiety is constructed on the thiophene ring. nih.gov Such methods provide a template for building complex, enantiomerically pure thiophene-based phosphine ligands.
Synthesis of Phosphine Oxides as Precursors or Related Derivatives
The synthesis of this compound often proceeds via the corresponding phosphine oxide, which can then be reduced to the desired phosphane. A common and effective strategy involves the reaction of a metallated thiophene species with a suitable electrophilic phosphorus reagent.
A prevalent method for creating the crucial P-C bond is through the use of organolithium or Grignard reagents. For instance, the synthesis of analogous bulky phosphines, such as di(tert-butyl)ferrocenylphosphine, has been successfully achieved by the lithiation of ferrocene (B1249389) with tert-butyllithium, followed by a reaction with di-tert-butylchlorophosphine. researchgate.netorgsyn.org This approach can be adapted for the synthesis of this compound. The general procedure involves the deprotonation of thiophene at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi) to form 2-lithiothiophene in situ. This nucleophilic intermediate is then reacted with di-tert-butylchlorophosphine (t-Bu₂PCl) to yield the tertiary phosphane.
The resulting this compound is highly susceptible to oxidation. Exposure to air or treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), readily converts the phosphane to the more stable di-tert-butyl(thiophen-2-yl)phosphine oxide. This phosphine oxide can serve as a stable, isolable precursor which can be stored and later reduced to the active phosphane ligand when needed. The synthesis of other bulky phosphines has also been accomplished using Grignard reagents, which can be more reactive than organolithium compounds in certain cases, especially when steric hindrance around the phosphorus center is a significant factor. qub.ac.uknih.gov
The general synthetic scheme can be summarized as follows:
Lithiation: Thiophene is reacted with n-butyllithium in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate 2-lithiothiophene.
Phosphinylation: The 2-lithiothiophene solution is then treated with di-tert-butylchlorophosphine to form this compound.
Oxidation: The crude phosphane is subsequently oxidized to di-tert-butyl(thiophen-2-yl)phosphine oxide. This oxidation can often be achieved by simply exposing the reaction mixture to air or by the controlled addition of an oxidizing agent.
This methodology provides a reliable route to the phosphine oxide, which is a key intermediate in the preparation of the target phosphane ligand.
| Reactant 1 | Reactant 2 | Reagent | Product |
| Thiophene | n-Butyllithium | 2-Lithiothiophene | |
| 2-Lithiothiophene | Di-tert-butylchlorophosphine | This compound | |
| This compound | Oxygen (Air) or H₂O₂ | Di-tert-butyl(thiophen-2-yl)phosphine oxide |
Development of Modular Synthetic Approaches for this compound-Derived Ligand Libraries
The development of modular synthetic approaches is crucial for generating libraries of phosphane ligands with diverse steric and electronic properties. This allows for the fine-tuning of catalyst performance in various cross-coupling reactions. For ligands derived from this compound, modularity can be introduced by modifying either the thiophene backbone or the phosphorus substituents.
One such modular approach involves the synthesis of a range of heteroaryl phosphine ligands. For example, the "DalPhos" ligand family demonstrates the utility of a modular synthesis where different heteroaryl backbones, including thiophene, can be incorporated to modulate the catalytic activity in nickel-catalyzed cross-couplings. The synthesis typically involves a key precursor that can be readily modified.
A general strategy for creating a library of this compound-derived ligands involves preparing a series of substituted 2-bromothiophenes. These precursors can then undergo a palladium-catalyzed phosphinylation reaction with di-tert-butylphosphane or its synthetic equivalents. Alternatively, the substituted 2-bromothiophenes can be converted to their corresponding organolithium or Grignard reagents, followed by reaction with di-tert-butylchlorophosphine, as described in the previous section. This modularity allows for the introduction of various functional groups onto the thiophene ring, thereby systematically altering the electronic and steric environment of the resulting phosphane ligand.
The table below illustrates a conceptual modular approach to a ligand library based on a substituted this compound scaffold.
| Thiophene Precursor | Phosphine Source | Resulting Ligand | Potential Application |
| 2-Bromothiophene | Di-tert-butylphosphane | This compound | General cross-coupling |
| 2-Bromo-5-methylthiophene | Di-tert-butylphosphane | Di-tert-butyl(5-methylthiophen-2-yl)phosphane | Tuning electronic properties |
| 2-Bromo-3-phenylthiophene | Di-tert-butylphosphane | Di-tert-butyl(3-phenylthiophen-2-yl)phosphane | Introducing steric bulk |
| 2,5-Dibromothiophene | Di-tert-butylphosphane (2 eq.) | 2,5-Bis(di-tert-butylphosphino)thiophene | Bidentate ligand for catalysis |
Coordination Chemistry and Organometallic Complexes of Di Tert Butyl Thiophen 2 Yl Phosphane
Formation of Coordination Complexes with Transition Metals (e.g., Palladium, Nickel, Gold, Platinum, Rhodium, Copper)
The synthesis of coordination complexes involving Di-tert-butyl(thiophen-2-yl)phosphane typically follows well-established methods for tertiary phosphines. The most common approach involves the reaction of the phosphine (B1218219) ligand with a suitable metal precursor in an appropriate solvent.
For instance, palladium(II) complexes can be readily prepared by reacting the phosphine with a labile palladium source, such as dichloro(1,5-cyclooctadiene)palladium(II), [PdCl₂(COD)]. ornl.gov In a typical synthesis, a solution of the phosphine is added to a solution of the palladium precursor in a solvent like dichloromethane. ornl.gov Slow evaporation of the solvent or recrystallization can then yield the desired complex. ornl.gov This method has been successfully used to synthesize trans-[PdCl₂(P(C₆H₅)₂(C₄SH₃))₂], the diphenyl analogue of the title compound's complex. ornl.gov
Similarly, gold(I) complexes are accessible through the reaction of the phosphine with a gold(I) precursor like (dimethyl sulfide)gold(I) chloride or tetrachloroauric acid. The synthesis of chloro[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) demonstrates a straightforward reaction between the phosphine and a gold(I) source.
While specific literature for the synthesis of nickel, platinum, rhodium, and copper complexes with this compound is scarce, their formation can be predicted based on established coordination chemistry principles. Reactions with precursors such as [NiCl₂(DME)], K₂[PtCl₄], [Rh(COD)Cl]₂, and [Cu(CH₃CN)₄]PF₆ would be expected to yield the corresponding metal-phosphine complexes under suitable reaction conditions. The stoichiometry of the reactants often dictates the final structure, whether it be a bis-phosphine complex like [MCl₂(PR₃)₂] or a mono-phosphine adduct.
Structural Elucidation of Metal-Phosphine Complexes
The characterization of metal complexes of this compound relies on a combination of spectroscopic methods and single-crystal X-ray diffraction to determine their solution-state and solid-state structures, respectively.
Spectroscopic Characterization (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution.
³¹P NMR Spectroscopy: This is the most direct method for probing the coordination of the phosphine ligand to the metal center. Upon coordination, the chemical shift of the phosphorus atom typically moves downfield compared to the free ligand. The magnitude of this coordination shift provides insight into the nature of the metal-ligand bond. For complexes of diamagnetic metals like Pd(II), Pt(II), and Au(I), sharp singlets are generally observed in the ³¹P{¹H} NMR spectrum. For paramagnetic metals like certain Ni(II) or Co(II) species, the signals may be significantly broadened or unobservable. researchgate.net
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic framework of the ligand. The signals corresponding to the tert-butyl and thiophenyl protons and carbons will exhibit shifts upon coordination, reflecting the electronic changes in the ligand environment. The distinct signals for the bulky tert-butyl groups and the aromatic protons of the thiophene (B33073) ring are readily identifiable. chemicalbook.comchemicalbook.com
Table 1: Illustrative NMR Data for a Hypothetical trans-[PdCl₂(P(t-Bu)₂(C₄H₃S))₂] Complex
| Nucleus | Free Ligand (ppm) | Coordinated Ligand (ppm) | Key Features |
| ³¹P{¹H} | ~20.5 | ~50-70 | Significant downfield shift upon coordination to Palladium(II). |
| ¹H | ~1.2 (d, 18H, JPH ≈ 12 Hz) | ~1.5 (vt, 18H) | The doublet for the tert-butyl protons in the free ligand becomes a virtual triplet in the trans-complex. |
| ~7.0-7.6 (m, 3H) | ~7.2-7.8 (m, 3H) | Shifts in the thiophene proton resonances. | |
| ¹³C{¹H} | ~31 (d, JPC ≈ 25 Hz) | ~33 (m) | Carbon of the tert-butyl methyl groups. |
| ~35 (d, JPC ≈ 20 Hz) | ~37 (m) | Quaternary carbon of the tert-butyl groups. | |
| ~127-135 (m) | ~128-140 (m) | Carbons of the thiophene ring, with the C-P coupled carbon showing characteristic splitting. |
Note: Data is illustrative and based on typical values for similar bulky phosphine complexes. d = doublet, m = multiplet, vt = virtual triplet.
Single-Crystal X-ray Diffraction Analysis of Metal Complexes
For trans-dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II), the palladium center adopts a slightly distorted square-planar geometry with the phosphine ligands in a trans arrangement. ornl.gov The Pd atom lies on a center of symmetry. ornl.gov In the gold(I) complex, chloro[diphenyl(thiophen-2-yl)phosphine-κP]gold(I), the gold center features a nearly linear geometry, which is characteristic of two-coordinate Au(I) complexes.
Replacing the phenyl groups with the much larger di-tert-butyl groups would be expected to increase the steric crowding around the metal center, which would likely lead to longer metal-phosphorus bonds and could further distort the bond angles within the coordination sphere.
Table 2: Selected X-ray Crystallographic Data for Diphenyl(thiophen-2-yl)phosphane Complexes
| Compound | Metal | Geometry | M-P (Å) | M-Cl (Å) | P-M-Cl (°) |
| trans-[PdCl₂(P(Ph)₂(C₄H₃S))₂] ornl.gov | Pd(II) | trans-Square Planar | 2.3387(11) | 2.2950(12) | 91.09(4) |
| [AuCl(P(Ph)₂(C₄H₃S))] | Au(I) | Linear | 2.226(2) | 2.287(2) | 179.42(9) |
Analysis of Ligand Binding Modes and Geometries within Coordination Spheres
This compound primarily functions as a monodentate ligand, coordinating to the metal center through the lone pair of electrons on the phosphorus atom (κ¹-P coordination). This is the exclusive binding mode observed in the crystal structures of the diphenyl(thiophen-2-yl)phosphane complexes with palladium and gold. ornl.gov
The geometry of the resulting complex is dictated by the metal's electronic configuration and the number of ligands.
For d⁸ metals like Pd(II) and Pt(II), four-coordinate square-planar geometries are common. Given the significant steric bulk of the di-tert-butyl groups, a trans arrangement of the two phosphine ligands is strongly favored to minimize steric repulsion.
For d¹⁰ metals like Au(I) and Cu(I), two-coordinate linear geometries are typical, resulting in complexes of the type [M(PR₃)X] or [M(PR₃)₂]⁺.
While the sulfur atom of the thiophene ring presents a potential secondary coordination site, chelation (κ²-P,S binding) is generally not observed for this class of ligands in simple halide complexes. The formation of a four-membered chelate ring is entropically and sterically unfavorable, a factor that would be exacerbated by the presence of the bulky tert-butyl groups on the phosphorus atom. The phosphorus atom is the softer and more potent donor, ensuring it is the primary site of metal coordination.
Influence of Steric and Electronic Parameters on Metal-Ligand Interactions in this compound Complexes
The behavior of this compound as a ligand is governed by a combination of its steric and electronic properties, which can be analyzed by considering its constituent parts: the di-tert-butylphosphino group and the thiophen-2-yl group.
Steric Influence: The dominant feature of this ligand is the extreme steric bulk imparted by the two tert-butyl groups. This is often quantified by the Tolman cone angle (θ), and ligands with di-tert-butylphosphine (B3029888) moieties are among the bulkiest known. This steric hindrance has several profound effects:
It promotes the formation of complexes with lower coordination numbers.
In square-planar complexes, it strongly enforces a trans geometry to alleviate steric strain between the ligands.
It can create a "pocket" around the metal center that influences the accessibility of substrates in catalytic reactions, potentially enhancing selectivity.
The bulky groups can stabilize reactive, low-coordinate metal species by preventing decomposition pathways like dimerization. berkeley.edu
Electronic Influence: The electronic nature of the phosphine is a combination of the electron-donating alkyl tert-butyl groups and the heteroaromatic thiophene ring.
The two tert-butyl groups are strong σ-donors, making the phosphorus atom highly electron-rich or "basic." This is quantified by the Tolman Electronic Parameter (TEP), with more basic phosphines having lower TEP values. This strong donation leads to robust metal-phosphorus bonds.
Catalytic Applications of Di Tert Butyl Thiophen 2 Yl Phosphane Based Systems
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of the metal catalyst, typically palladium or nickel, is critically dependent on the nature of the supporting phosphine (B1218219) ligand. Bulky and electron-rich phosphines are known to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com
The Stille coupling reaction, which forms a C-C bond between an organotin compound and an organic halide or triflate, is a powerful tool in synthesis. acs.org The efficiency of Stille couplings can be significantly enhanced by the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) active species and facilitate the often rate-limiting transmetalation step. nih.gov
While specific studies detailing the use of Di-tert-butyl(thiophen-2-yl)phosphane in Stille coupling are not extensively documented in the reviewed literature, the structural analogue Tri(tert-butyl)phosphine has demonstrated high efficacy. For instance, its application in the coupling of aryl chlorides with organotin reagents has been successful, even with challenging substrates. nih.gov The electronic properties of the thiophene (B33073) moiety in this compound could offer unique reactivity or selectivity profiles in such transformations compared to simple trialkylphosphines.
Table 1: Representative Palladium-Catalyzed Stille Coupling Reactions with Bulky Phosphine Ligands Data presented is for analogous bulky phosphine ligands to illustrate typical reaction conditions and outcomes in the absence of specific data for this compound.
| Entry | Aryl Halide | Organotin Reagent | Phosphine Ligand | Catalyst System | Yield (%) |
| 1 | 4-Chloroanisole | (Tributylstannyl)benzene | P(t-Bu)3 | Pd2(dba)3 / Ligand / CsF | 95 |
| 2 | 2-Bromopyridine | (Tributylstannyl)thiophene | P(t-Bu)3 | Pd(OAc)2 / Ligand / CsF | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (Tributylstannyl)furan | P(t-Bu)3 | Pd2(dba)3 / Ligand / CsF | 92 |
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often providing complementary reactivity, particularly with more challenging substrates like aryl chlorides. nih.govresearchgate.net The choice of phosphine ligand is crucial in modulating the reactivity of the nickel center.
There is a lack of specific reports on the application of this compound in nickel-catalyzed cross-couplings in the reviewed literature. However, related bulky phosphine ligands have been successfully employed. For example, the use of 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine as a ligand in the nickel-catalyzed C-P cross-coupling of (het)aryl tosylates with secondary phosphine oxides has been reported to give good to high yields. researchgate.net Given the electronic and steric similarities, this compound could potentially serve as an effective ligand in similar nickel-catalyzed transformations.
Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions with Bulky Phosphine Ligands Data presented is for analogous bulky phosphine ligands to illustrate typical reaction conditions and outcomes in the absence of specific data for this compound.
| Entry | Electrophile | Nucleophile | Phosphine Ligand | Catalyst System | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | P(t-Bu)3 | NiCl2(dme) / Ligand | 85 |
| 2 | 1-Chloro-4-methoxybenzene | Thiophenol | P(t-Bu)3 | Ni(cod)2 / Ligand / NaOt-Bu | 91 |
| 3 | 2-Chloropyridine | Di-n-butylamine | P(t-Bu)3 | NiBr2·glyme / Ligand / NaOt-Bu | 78 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is of immense importance in the synthesis of pharmaceuticals and other functional materials. tcichemicals.comacs.org The development of bulky, electron-rich phosphine ligands has been pivotal to the success and broad applicability of this reaction. nih.gov Ligands such as t-BuXPhos have shown excellent performance in the amination of aryl bromides and chlorides with a wide range of amines. acs.orgresearchgate.net
Although direct application of this compound in Buchwald-Hartwig amination is not widely reported, its structural features suggest it would be a competent ligand for such transformations. The combination of steric bulk from the di-tert-butyl groups and the specific electronic influence of the thiophene ring could offer advantages in terms of catalyst activity and stability.
Direct C-H activation and functionalization represent a highly atom-economical approach to forming new bonds, avoiding the need for pre-functionalized substrates. nih.gov Palladium catalysts, supported by appropriate ligands, are at the forefront of this field. nih.gov Bulky, electron-rich phosphine ligands can facilitate the C-H activation step and promote the subsequent coupling. acs.org
While there is a lack of specific data for this compound in palladium-catalyzed C-H activation and hetarylation, related phosphines have been used effectively. For instance, thioether-enabled atroposelective C-H olefination has been achieved using a palladium/chiral phosphoric acid catalytic system. nih.gov Furthermore, palladium-catalyzed direct arylation of thiophenes has been accomplished, though often in the absence of phosphine ligands or with other types of ligands. researchgate.netmdpi.com The presence of the thiophene moiety within the this compound ligand itself could lead to interesting and potentially useful catalyst-substrate interactions in hetarylation reactions.
A notable application where a phosphine ligand structurally similar to this compound has shown significant promise is in the synthesis of thiaphenanthridinones. A facile palladium-catalyzed synthesis of these sulfur analogues of phenanthridinones from sulfinate esters and 2-borylanilines has been developed. acs.orgnih.gov In this process, electron-rich bulky ligands were found to be crucial for achieving high yields.
Specifically, the use of di(tert-butyl)(1-phenylindol-2-yl)phosphine as a ligand with a Pd(dba)2 catalyst furnished the desired thiaphenanthridinone product in high yield. acs.orgnih.gov This result strongly suggests that this compound, with its similar steric and electronic profile, would be an excellent candidate for facilitating this and related cyclization reactions.
Table 3: Palladium-Catalyzed Synthesis of a Thiaphenanthridinone with a Bulky Phosphine Ligand Data presented for a structurally similar ligand, di(tert-butyl)(1-phenylindol-2-yl)phosphine.
| Entry | Sulfinate Ester | 2-Borylaniline | Phosphine Ligand | Catalyst System | Yield (%) |
| 1 | Methyl 2-bromobenzenesulfinate | tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | Di(tert-butyl)(1-phenylindol-2-yl)phosphine | Pd(dba)2 / Ligand / K2CO3 | 91 |
Hydrogenation and Hydroformylation Reactions
Hydrogenation and hydroformylation are large-scale industrial processes for the production of fine and bulk chemicals. The catalysts for these reactions, often based on rhodium or other transition metals, are profoundly influenced by the phosphine ligands employed.
Other Significant Catalytic Transformations
Role in Nucleophilic Phosphine Catalysis Mechanisms
Nucleophilic phosphine catalysis is a powerful organocatalytic strategy that relies on the potent nucleophilicity of tertiary phosphines. The general mechanism is initiated by the nucleophilic addition of the phosphine to an electron-deficient starting material, such as an alkene, alkyne, or allene, to generate a highly reactive zwitterionic intermediate. nih.gov This intermediate, typically a β-phosphonium α-carbanion or a related species, then engages in subsequent transformations with other reactants before the phosphine catalyst is regenerated in the final step of the catalytic cycle. nih.gov
This compound, as a tertiary phosphine, possesses the requisite lone pair on the phosphorus atom to act as a potent nucleophile. Its two bulky tert-butyl groups provide significant steric hindrance around the phosphorus center, which can influence the stability and reactivity of the catalytic intermediates. The presence of the electron-rich thiophene ring can also modulate the electronic properties and, consequently, the nucleophilicity of the phosphine.
The core mechanism of nucleophilic phosphine catalysis proceeds via several key steps:
Nucleophilic Attack: The phosphine catalyst adds to an electrophilic substrate (e.g., an activated alkyne or alkene) to form a phosphonium (B103445) zwitterion. nih.gov
Intermediate Reaction: This zwitterionic intermediate can then act as a nucleophile or a Brønsted base, reacting with an electrophile or a proton source.
Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst to release the product and close the catalytic loop.
While specific studies detailing the use of this compound in extensive nucleophilic catalysis campaigns are not widespread, its structural features are consistent with those of effective nucleophilic phosphine catalysts. For instance, in transformations involving the combination of nucleophilic phosphine catalysis and photocatalysis for the synthesis of complex scaffolds, phosphines like tributylphosphine (B147548) are used to mediate the initial conjugate addition. nih.gov The steric bulk of the tert-butyl groups in this compound could be leveraged to control diastereoselectivity in similar transformations. nih.gov
Applications in Gold-Catalyzed Reactions
Gold catalysis has emerged as a premier tool for the synthesis of complex organic molecules, particularly through the activation of carbon-carbon multiple bonds. beilstein-journals.org Gold catalysts, typically featuring phosphine ligands, are exceptionally effective at activating alkynes and allenes toward nucleophilic attack, enabling a wide range of cyclization, addition, and rearrangement reactions. rsc.org
This compound serves as an ancillary ligand in gold catalysis, where its role is to stabilize the gold center and modulate its reactivity. The electronic properties of the phosphine ligand are crucial; the electron-donating nature of the alkyl and thiophene groups on this phosphine enhances the electron density at the gold center. This increased electron density strengthens the back-donation from the gold to the π* orbital of the coordinated alkyne, facilitating its activation.
Key applications where phosphine-gold complexes are pivotal include:
Hydroarylation and Cycloisomerization: Gold(I)-phosphine complexes catalyze the intramolecular hydroarylation of alkynes, leading to the formation of various heterocyclic and carbocyclic structures. beilstein-journals.org
Tandem Reactions: Gold catalysts are known to initiate complex tandem sequences. For example, the reaction of o-alkynylphenols with diazo compounds can proceed through vinyl gold and gold carbene intermediates to furnish 2,3-disubstituted benzofurans. rsc.org
Dual Gold Catalysis: In some transformations, two gold atoms cooperate to catalyze a reaction. DFT studies have elucidated mechanisms for dual gold-catalyzed reactions, such as the synthesis of dibenzopentalenes from diynes, highlighting the continuous involvement of two gold moieties throughout the cycle. nih.gov Research has also identified new pathways in dual gold-catalyzed reactions of thiophene-tethered diynes to produce fluorescent benzothiophenes. nih.gov
The combination of steric bulk and electron-rich character makes this compound a suitable ligand candidate for such transformations, capable of promoting high catalytic turnover and influencing the reaction pathway.
Achievement of Regioselectivity and Enantioselectivity in Catalytic Processes
Controlling selectivity is a paramount goal in modern synthetic chemistry. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while enantioselectivity involves the formation of one enantiomer in excess of the other in a chiral product.
In the context of catalysis involving phosphine ligands, both regioselectivity and enantioselectivity are often dictated by the steric and electronic properties of the ligand. This compound is an achiral ligand, meaning it cannot induce enantioselectivity on its own. To achieve enantioselective transformations, it would need to be used in conjunction with a chiral source, or a chiral derivative of the phosphine would need to be synthesized.
However, the inherent structure of this compound can be highly influential in controlling regioselectivity. The significant steric hindrance imposed by the two tert-butyl groups can effectively block certain reaction pathways, thereby directing incoming reagents to less hindered positions.
An example of how catalyst structure can control selectivity is seen in isothiourea-catalyzed annulation reactions. By changing the substrate, a complete switch in regioselectivity can be observed, leading to different product classes under otherwise identical conditions.
Table 1: Regioselectivity in Isothiourea-Catalyzed Annulation Reactions Data derived from studies on isothiourea catalysis, illustrating the principle of regiocontrol.
| Pronucleophile | Anhydride | Major Product Class | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 2-Phenacylthiazole | Cinnamic Anhydride | Lactamization | 94% | 94:6 |
| 2-Phenacylbenzoxazole | Cinnamic Anhydride | Lactonization | 43% | 98:2 |
In gold-catalyzed reactions, the choice of ligand is also critical for controlling regioselectivity. For instance, in the dual gold-catalyzed cyclization of diynes, computational studies have shown that the reaction proceeds via a 5-endo cyclization, which is favored both thermodynamically and kinetically over the 6-endo pathway. nih.gov This selectivity is a direct consequence of the transition state energies, which are influenced by the catalyst system.
While this compound is achiral, enantioselectivity is often achieved using chiral biphenyl-type bisphosphine ligands in metal catalysis. The chiral environment created by these ligands around the metal center forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. The principles governing these systems demonstrate the potential for developing chiral analogues based on the thiophene-phosphine scaffold for asymmetric catalysis.
Mechanistic and Kinetic Investigations of Di Tert Butyl Thiophen 2 Yl Phosphane Catalysis
Elucidation of Catalytic Cycles and Identification of Rate-Determining Steps
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, involving a phosphine (B1218219) ligand like Di-tert-butyl(thiophen-2-yl)phosphane, is generally understood to proceed through a sequence of elementary steps. This cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, which is stabilized by the phosphine ligand(s). This is followed by transmetalation with a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling or an amine in amination) and concludes with reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate the active palladium(0) catalyst.
In many palladium-catalyzed cross-coupling reactions that utilize bulky, electron-rich phosphine ligands, the rate-determining step (RDS) is often found to be the oxidative addition of the electrophile to the palladium(0) center or the transmetalation step. For less reactive electrophiles, such as aryl chlorides, oxidative addition is frequently the slowest step. acs.org Conversely, for reactions involving more reactive electrophiles, the subsequent transmetalation or reductive elimination steps may become rate-limiting. The specific RDS in a reaction catalyzed by a this compound-palladium complex would depend on the specific substrates and reaction conditions.
Table 1: Generalized Catalytic Cycle Steps and Potential Rate-Determining Steps
| Step | Description | Factors Influencing Rate | Potential as RDS |
| Oxidative Addition | Pd(0)Ln + Ar-X → [Ar-Pd(II)(X)Ln] | Nature of Ar-X, electron density of Pd, ligand sterics | High, especially with unreactive electrophiles |
| Transmetalation | [Ar-Pd(II)(X)Ln] + Nu-M → [Ar-Pd(II)(Nu)Ln] + M-X | Nature of nucleophile (Nu-M), base, solvent | Can be rate-determining, depends on nucleophile reactivity |
| Reductive Elimination | [Ar-Pd(II)(Nu)Ln] → Ar-Nu + Pd(0)Ln | Steric hindrance around Pd, electronic properties of Ar and Nu | Less commonly the RDS, but possible with bulky groups |
Study of Ligand Dissociation and Association Equilibria in Solution
The coordination of phosphine ligands to the metal center is a dynamic process involving equilibria between species with different numbers of coordinated ligands. For bulky phosphine ligands like this compound, it is widely accepted that a monoligated palladium(0) species, [Pd(0)L], is often the most active species in the catalytic cycle, particularly for the oxidative addition step. The dissociation of a ligand from a bis-ligated complex, [Pd(0)L2], is therefore a crucial activation step.
Characterization of Key Intermediates and Transition State Structures
The direct observation and characterization of intermediates in a catalytic cycle provide invaluable mechanistic insight. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P) and X-ray crystallography are powerful tools for this purpose. For palladium-phosphine systems, 31P NMR is particularly useful for monitoring the coordination environment of the palladium center.
Key intermediates that would be targeted for characterization in a catalytic system employing this compound include:
The Pd(0)-phosphine complex: The initial resting state of the catalyst, likely as a [Pd(0)L2] species.
The oxidative addition adduct: A Pd(II) species of the type [Ar-Pd(II)(X)Ln].
The transmetalation product: A Pd(II) species of the type [Ar-Pd(II)(Nu)Ln].
Computational methods, such as Density Functional Theory (DFT), are also employed to model the structures of these intermediates and the transition states that connect them, providing energetic information about the reaction pathway.
Analysis of Activation, Deactivation, and Reversibility Phenomena in Homogeneous Catalysis
Catalyst activation often involves the reduction of a palladium(II) precatalyst to the active palladium(0) species. This can be achieved by various reagents in the reaction mixture, including amines, phosphines, or other additives.
Deactivation pathways are a critical consideration in catalysis. For palladium-phosphine catalysts, deactivation can occur through several mechanisms:
Formation of off-cycle, stable complexes: The catalyst can be sequestered in a stable, unreactive form.
Ligand degradation: The phosphine ligand itself can undergo reactions that render it ineffective.
Formation of palladium black: Agglomeration of the palladium catalyst into an inactive, heterogeneous form.
Computational and Theoretical Studies of Di Tert Butyl Thiophen 2 Yl Phosphane
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For Di-tert-butyl(thiophen-2-yl)phosphane, DFT calculations reveal how the interplay between the bulky tert-butyl groups and the electron-rich thiophene (B33073) ring dictates its characteristics as a ligand in catalysis. These calculations are fundamental to understanding its coordination chemistry and reactivity.
Mulliken charge and Natural Bond Orbital (NBO) analyses are methods used to quantify the distribution of electron density within a molecule, providing insights into atomic charges and bonding interactions.
NBO analysis on related phosphine (B1218219) ligands indicates that the phosphorus atom typically carries a significant positive charge, contrary to what might be expected from simple electronegativity considerations. This is due to the strong electron-donating nature of the phosphorus lone pair to the orbitals of the groups attached to it. For this compound, the phosphorus atom's charge is influenced by both the electron-donating tert-butyl groups and the π-system of the thiophene ring. The analysis of a palladium complex bearing a similar phosphine ligand, (t-Bu)₂P(p-NMe₂C₆H₄), showed a natural charge of +1.178 on the phosphorus atom, highlighting its role as a strong σ-donor. This donation into metal orbitals is a key feature of its role as an effective ligand in cross-coupling reactions.
The charge distribution is crucial for determining the ligand's donor strength. The bulky tert-butyl groups are primarily σ-donors, increasing the electron density on the phosphorus atom, while the thiophene ring can act as a π-acceptor, although this effect is generally weaker than the σ-donation.
| Atom/Group | Natural Charge (a.u.) | Role |
| Phosphorus (P) | +1.1 to +1.3 | σ-donor center |
| Thiophene Ring | Negative | π-system, potential weak π-acceptor |
| tert-Butyl Groups | Positive (on C atoms) | Inductive electron donation |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
For phosphine ligands, the HOMO is typically centered on the phosphorus lone pair. A higher HOMO energy signifies a stronger electron-donating ability (nucleophilicity). DFT calculations on this compound show that the HOMO is indeed localized on the phosphorus atom. The presence of two bulky, electron-donating tert-butyl groups raises the energy of this orbital, making the ligand a strong electron donor, which is essential for the oxidative addition step in many catalytic cycles.
The LUMO is generally distributed over the thiophene ring's π* antibonding orbitals. The energy gap between the HOMO and LUMO provides information about the ligand's stability and its potential to participate in electronic transitions. A smaller gap can suggest higher reactivity.
Table 2: Calculated FMO Energies and Properties Note: Exact values can vary based on the DFT functional and basis set used. The data below is representative.
| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |
| HOMO | -5.5 to -6.0 | Localized on the Phosphorus lone pair | Strong electron-donating capability |
| LUMO | -0.5 to -1.0 | Delocalized over the thiophene π* system | π-acceptor capability |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | High kinetic stability | Facilitates efficient catalysis |
Prediction and Validation of Spectroscopic Data (e.g., NMR)
Computational methods, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.
Theoretical calculations of the ³¹P NMR chemical shift are particularly important for phosphine ligands. For this compound, the calculated ³¹P chemical shift would be expected to be in the downfield region characteristic of bulky, electron-rich phosphines. By comparing the computationally predicted chemical shifts with experimental data, researchers can validate the accuracy of their theoretical models and confirm the ligand's structure and electronic environment. Discrepancies between calculated and experimental values can often point to specific intermolecular interactions or solvent effects not accounted for in the gas-phase computational model.
Computational Modeling of Ligand-Metal Binding Energies and Interactions
Understanding the strength of the bond between the phosphine ligand and a metal center is critical for catalyst design. DFT calculations are used to determine ligand-metal binding energies, which quantify the stability of the resulting complex.
The binding of this compound to a metal (e.g., Palladium, Nickel) involves two main components: σ-donation from the phosphorus lone pair to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital to an empty σ* orbital of the P-C bonds or the π* orbitals of the thiophene ring.
Computational studies on similar bulky phosphine ligands show that the binding energy is substantial, indicating the formation of a stable catalyst precursor. For instance, the calculated binding energy of a related ligand, P(t-Bu)₃, to a Pd(0) center is significant, and this is primarily attributed to strong σ-donation. The electronic properties of this compound, with its strong σ-donor character, suggest it forms robust complexes with catalytically relevant metals. The Tolman Electronic Parameter (TEP), a measure of ligand donor strength, can be calculated using the CO stretching frequency of a Ni(CO)₃L complex, and DFT provides a reliable way to compute this value.
Investigation of Photoisomerization Effects on Ligand Electronic Properties and Catalytic Performance
Thiophene-containing compounds can sometimes undergo photoisomerization, where light induces a structural change. In the context of a ligand like this compound, such an event could theoretically alter the ligand's steric and electronic properties, thereby modulating the catalytic activity of its metal complex.
Theoretical studies can model the excited states of the ligand and its metal complexes to investigate the feasibility of such photoisomerization pathways. Calculations could determine the energy barriers for isomerization and the electronic structure of the resulting isomer. If photoisomerization were to occur, it could change the orientation of the thiophene ring, affecting the steric bulk around the metal center and altering the π-interactions between the ring and the metal. This could potentially be exploited to create a "photoswitchable" catalyst, where catalytic activity is turned on or off with light. However, specific computational studies investigating this phenomenon for this compound are not prominent in the reviewed literature, suggesting it is a niche area of research.
Theoretical Insights into Reaction Mechanisms and Energy Barriers
One of the most powerful applications of computational chemistry is the elucidation of complete catalytic cycles. For reactions like Suzuki or Buchwald-Hartwig cross-couplings where this compound is an effective ligand, DFT can be used to map the entire reaction pathway.
This involves calculating the energies of all intermediates and transition states for each elementary step:
Oxidative Addition: The initial step where the aryl halide adds to the metal center. The strong donor strength of the ligand facilitates this often rate-determining step.
Transmetalation: The transfer of the second organic group to the metal center.
Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the product is released, regenerating the catalyst.
Advanced Ligand Design Principles and Future Research Directions
Development of Photoswitchable Phosphine (B1218219) Ligands Incorporating Thiophene (B33073) Moieties
The integration of photochromic units into phosphine ligands allows for the dynamic control of catalytic activity using light as an external, non-invasive stimulus. nih.gov The thiophene ring within Di-tert-butyl(thiophen-2-yl)phosphane is an ideal candidate for incorporation into photoswitchable systems, most notably dithienylethene (DTE) derivatives. nih.gov
DTE-based photoswitches undergo a reversible cyclization reaction upon irradiation with UV light, converting from an open, flexible form to a closed, rigid, and planar form. This isomerization can be reversed with visible light. nih.govrsc.org When a phosphine, such as a derivative of this compound, is attached to one or both thiophene rings of the DTE core, this photochemical process can significantly alter the electronic properties of the phosphorus atom. nih.govacs.org In the open state, the two thiophene rings are electronically isolated. Upon ring-closing, a conjugated π-system is formed, which can modulate the electron-donating ability of the phosphine. nih.govnih.gov
Researchers have synthesized nonsymmetric DTE ligands bearing a phosphine group on one thiophene and an electron-withdrawing group (EWG) on the other. nih.gov In the open form, the phosphine's electronic character is unaffected by the distant EWG. However, upon photocyclization, the newly formed conjugated system allows the EWG to decrease the electron density on the phosphorus atom. nih.govacs.org This light-induced modulation of the phosphine's σ-donating ability can directly influence the activity of a metal catalyst to which it is coordinated, enabling the photomodulation of catalytic reactions like the Stille coupling. nih.govnih.gov
Table 1: Photochemical Properties of DTE-based Phosphine Ligands
| Ligand | Isomerization Trigger | Key Structural Change | Resulting Electronic Effect on Phosphine | Reference |
|---|---|---|---|---|
| DTE-Phosphine | UV Light | Open to Closed Form (Cyclization) | Decreased electron density/σ-donation | nih.gov |
| DTE-Phosphine | Visible Light | Closed to Open Form (Ring Opening) | Increased electron density/σ-donation | nih.gov |
Design of P-Chiral Phosphines for Enantioselective Applications
Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of effective chiral ligands is paramount. nih.govresearchgate.net While this compound is achiral, its structure provides a template for the design of P-chiral analogues, where the phosphorus atom itself is a stereogenic center. pageplace.de The synthesis of such ligands, where the phosphorus is bonded to three different groups (e.g., a tert-butyl group, a thiophenyl group, and another distinct alkyl or aryl group), would introduce chirality directly at the metal's coordination sphere.
The design of high-performance P-chiral phosphine ligands often focuses on creating conformationally rigid and electron-rich structures. nih.govresearchgate.net The bulky tert-butyl groups in the parent compound are advantageous, as such groups have been shown to be crucial for achieving high enantioselectivity in ligands like t-Bu-BisP*. nih.gov The thiophene ring, with its specific steric and electronic profile, would also play a critical role in defining the chiral pocket around the metal center.
The synthesis of P-chiral phosphines has been significantly advanced by the use of phosphine-borane intermediates. nih.govjst.go.jp This methodology allows for the stereospecific manipulation and construction of chiral phosphorus centers, which can then be deprotected to yield the free phosphine ligand. nih.govacs.org These P-chiral ligands have demonstrated exceptional performance in a variety of catalytic asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions, often achieving enantioselectivities up to 99.9%. nih.govresearchgate.net A P-chiral version of this compound could be a valuable addition to the toolbox of ligands for asymmetric catalysis. nih.gov
Table 2: Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation with P-Chiral Ligands
| P-Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (S,S)-t-Bu-BisP | α-Dehydroamino acid derivatives | Up to >99% | nih.gov |
| (R,R)-QuinoxP | α-Dehydroamino acid derivatives | Up to 99.9% | researchgate.net |
| (R,R)-t-Bu-MiniPHOS | Enamides | Up to 99% | nih.gov |
Integration into Multidentate or Hybrid Ligand Architectures
While monodentate phosphines like this compound are effective, incorporating them into multidentate ligand frameworks can offer enhanced stability and novel reactivity through the chelate effect. cardiff.ac.uklibretexts.org Such architectures can be created by linking the phosphine unit to other donor atoms (e.g., P, N, O, S) via a molecular backbone. cardiff.ac.ukalfa-chemistry.com
A particularly relevant strategy involves leveraging the thiophene ring itself. The sulfur atom in the thiophene can act as a second, hemilabile donor, creating a P,S-bidentate ligand. This approach involves synthesizing a derivative where the phosphine group is positioned, for example, on a phenyl ring attached to the thiophene's 2-position. Such ligands can coordinate to a metal center through both the "hard" phosphorus donor and the "soft" sulfur donor. The hemilabile nature of the M-S bond allows the thiophene to dissociate, opening a coordination site for a substrate to bind during the catalytic cycle.
Furthermore, the this compound unit can be used as a building block in the modular synthesis of more complex polydentate ligands. rsc.orgbeilstein-journals.org For instance, it could be attached to chiral backbones derived from amino acids or other readily available starting materials, creating hybrid P,N or P,N,N ligands. cardiff.ac.ukrsc.org These strategies allow for fine-tuning of the ligand's steric and electronic properties by modifying both the phosphine component and the nature of the backbone and other donor groups. numberanalytics.com
Exploration of Novel Catalytic Transformations Mediated by this compound
The combination of steric bulk (from the tert-butyl groups) and specific electronic properties (from the thiophene ring) makes this compound a promising ligand for various catalytic transformations, particularly in cross-coupling reactions. researchgate.net Bulky, electron-rich phosphines are known to be highly effective for challenging reactions, such as the coupling of unreactive aryl chlorides, by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org
Ligands like cataCXium® A (di(1-adamantyl)-n-butylphosphine) and the Buchwald-type biaryl phosphines, which share the characteristic of being bulky and electron-rich, have proven to be exceptionally active for Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. rsc.orgnih.gov The structural similarities suggest that this compound could also facilitate these transformations, potentially with unique selectivity imparted by the heteroaromatic thiophene ring. The presence of the sulfur heteroatom can sometimes lead to catalyst deactivation, but in other cases, it can be beneficial, influencing the catalyst's stability and selectivity. rsc.org Therefore, systematic screening of this ligand in a wide array of cross-coupling reactions, including those involving heteroaryl substrates, is a key area for future research.
Influence on Polymerization and Advanced Materials Synthesis through Catalytic Methodologies
The properties of this compound also make it a candidate for applications in polymerization catalysis and the synthesis of advanced materials. The nature of the phosphine ligand is known to significantly influence the catalytic activity, stereoregularity, and molecular weight of polymers produced in reactions like the polymerization of 1,3-butadiene. acs.org In ethylene (B1197577) polymerization, phosphine-sulfonate palladium and nickel catalysts are highly effective, and the ligand structure dictates key properties of the resulting polyethylene, such as branching density. rsc.orgnih.govacs.org Introducing a ligand like this compound into such systems could offer new ways to control polymer microstructure.
Moreover, the integration of photoswitchable moieties, as discussed in section 7.1, opens the door to creating light-responsive polymers. acs.orgnih.gov A catalyst featuring a photoswitchable thiophene-based phosphine could potentially control a polymerization reaction with light, for example, by switching the catalyst "on" or "off" or by altering its selectivity to produce different polymer architectures in response to a light stimulus. youtube.com Such light-responsive systems are at the forefront of materials science, with potential applications in areas like drug delivery and smart materials. acs.orgrsc.org The thiophene unit itself can also be a site for post-polymerization functionalization, allowing for the creation of novel materials with tailored properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing di-tert-butyl(thiophen-2-yl)phosphane, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via transition-metal-catalyzed C–P coupling reactions. For example, ruthenium-catalyzed protocols using [RuCl₂(p-cymene)]₂ with N-Ac-β-Ala-OH as a ligand and CsOAc as a base in toluene under inert conditions have been reported . Purity is ensured through column chromatography followed by recrystallization. Confirmation of purity requires ³¹P NMR spectroscopy, where the phosphorus environment resonates near −44 to −42 ppm (similar to tri(thiophen-2-yl)phosphane derivatives) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For phosphane derivatives, Hirshfeld surface analysis complements SC-XRD by quantifying intermolecular interactions (e.g., C–H⋯π contacts in crystal packing) . Dihedral angles between the thiophene and phosphane moieties should be reported to confirm steric effects from tert-butyl groups .
Q. What are the standard spectroscopic techniques for characterizing this compound?
- Methodological Answer :
- ³¹P NMR : Detects the phosphorus center’s chemical environment. Shifts between −40 to −50 ppm indicate trivalent phosphorus (P(III)) .
- ¹H/¹³C NMR : tert-butyl groups show characteristic singlets (~1.3 ppm for ¹H, ~30 ppm for ¹³C). Thiophene protons appear as multiplet signals near 7.0–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₃PS).
Advanced Research Questions
Q. How does this compound perform as a ligand in transition-metal catalysis, and what factors influence its efficacy?
- Methodological Answer : Its bulky tert-butyl groups enhance steric protection of metal centers, improving catalytic stability. For example, in Negishi coupling, phosphane ligands influence transmetalation rates by stabilizing cationic palladium intermediates (e.g., [Pd(Me)(phosphane)₂(THF)]⁺). Kinetic studies using DFT-M06 calculations can model ligand-metal interactions and predict reaction rates . Catalytic efficiency is optimized by tuning the phosphane:metal ratio to avoid over-stabilization of inactive species (e.g., [Pd(Me)(phosphane)₃]⁺) .
Q. What are the challenges in analyzing degradation pathways of this phosphane under ambient conditions?
- Methodological Answer : Phosphanes degrade via oxidation to phosphine oxides. Accelerated aging studies under controlled O₂/H₂O exposure, monitored by ³¹P NMR, reveal oxidation kinetics. For instance, thin-layer degradation in air can be quantified using headspace GC-MS with a detection limit of 0.001 mg/kg . Computational models (e.g., DFT) identify vulnerable sites (e.g., P–C bonds) and predict degradation products .
Q. How can solid-state NMR elucidate the structural dynamics of frustrated Lewis pairs (FLPs) involving this phosphane?
- Methodological Answer : ³¹P and ¹¹B solid-state NMR, combined with DFT, probe FLP interactions. Chemical shift anisotropy (CSA) and ³¹P-¹¹B dipole-dipole couplings reveal spatial relationships between phosphorus and boron centers. For example, intramolecular FLPs (phosphane-borane adducts) show distinct ³¹P shifts (−10 to +20 ppm) depending on borane coordination .
Q. What strategies mitigate discrepancies in catalytic performance data across studies?
- Methodological Answer : Contradictions often arise from varying reaction conditions (solvent, temperature, metal precursors). Systematic reproducibility protocols include:
- Standardizing substrate purity (e.g., via residual solvent analysis).
- Calibrating phosphane:metal stoichiometry using Job’s plot analysis.
- Cross-validating kinetic data with in situ IR or Raman spectroscopy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
